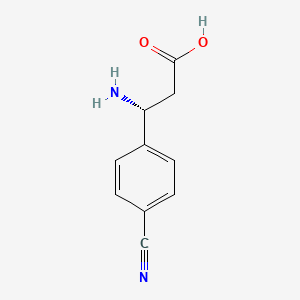

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Übersicht

Beschreibung

®-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral amino acid derivative with a cyanophenyl group attached to the alpha carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-cyanophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solid supports like aluminum oxide can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is widely utilized in the synthesis of peptides and proteins. Its ability to form stable peptide bonds allows researchers to create complex structures necessary for drug development and biological studies.

Key Applications:

- Building Block for Peptides: The compound serves as a versatile building block in the construction of peptide sequences, facilitating the introduction of specific functional groups that enhance biological activity.

- Modular Synthesis: It enables modular approaches to peptide synthesis, allowing for the incorporation of various side chains that can influence pharmacological properties.

Pharmaceutical Development

Overview:

The compound's unique properties make it a candidate for developing new pharmaceuticals, particularly in neuropharmacology. Its ability to influence receptor activity is crucial for designing drugs targeting neurological disorders.

Key Applications:

- Neuropharmacology: Research has shown that this compound can modulate neurotransmitter systems, making it valuable for developing treatments for conditions like depression and anxiety.

- Drug Formulation: Its chemical properties improve solubility and bioavailability in drug formulations, leading to enhanced therapeutic outcomes.

Bioconjugation

Overview:

Bioconjugation involves attaching drugs to biomolecules to enhance targeted delivery systems. This compound plays a significant role in this field.

Key Applications:

- Targeted Cancer Therapy: The compound can be conjugated with antibodies or other biomolecules to create targeted therapies that improve the efficacy of cancer treatments.

- Drug Delivery Systems: Its functional groups facilitate the design of advanced drug delivery systems that can release therapeutics in a controlled manner.

Research in Neuroscience

Overview:

this compound is applied in neuroscience research due to its modulatory effects on neurotransmitter systems.

Key Applications:

- Synaptic Transmission Studies: It aids in understanding synaptic transmission mechanisms, potentially leading to breakthroughs in treating neurological disorders.

- Neuroprotective Properties: Studies indicate that this compound may enhance neuronal survival under stress conditions, suggesting its potential as a neuroprotective agent.

Material Science

Overview:

The compound's unique structural features are being explored for applications in material science, particularly in developing novel materials.

Key Applications:

- Polymer Development: this compound can be incorporated into polymers that require specific functional groups for enhanced performance.

- Nanotechnology Applications: Its properties are being investigated for use in nanotechnology, contributing to advancements in materials with tailored functionalities.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects Study | Investigated the potential of this compound as a neuroprotective agent | Demonstrated enhancement of neuronal survival under oxidative stress conditions |

| Drug Formulation Research | Examined the solubility and bioavailability of drugs formulated with this compound | Showed improved therapeutic outcomes compared to standard formulations |

| Peptide Synthesis Optimization | Focused on using this compound as a building block | Enabled the successful synthesis of complex peptides with enhanced biological activity |

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-cyanophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and potentially lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Cyanophenyl)propionic acid: This compound has a similar structure but lacks the amino group.

4-Cyanobenzenepropionic acid: Another similar compound with a different functional group arrangement.

4-Cyanohydrocinnamic acid: Shares the cyanophenyl group but differs in the carbon chain length and functional groups .

Uniqueness

®-3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and cyano groups. These features make it a valuable compound for studying stereochemistry and reactivity in various chemical and biological contexts.

Biologische Aktivität

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid, also known as 4-cyano-D-phenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both an amino group and a cyano group, which contribute to its unique reactivity and functionality in biological systems. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.202 g/mol

- CAS Number : 263396-44-7

The compound features a chiral center, making it optically active. Its structure allows for diverse interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the cyano group can participate in dipole-dipole interactions. These interactions may modulate the activity of target molecules, influencing various biological processes.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | Varies |

2. Enzyme Interaction Studies

Due to its structural characteristics, this compound is utilized in enzyme-substrate interaction studies. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action in various biochemical pathways.

3. Neurobiological Effects

Preliminary studies suggest that this compound may influence neurobiological processes. It has been explored as a potential modulator of neurotransmitter systems, particularly in relation to serotonin receptors . The compound's structural similarity to other neurotransmitter analogs positions it as a candidate for further research in neuropharmacology.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A study focusing on the synthesis of peptide analogs using this compound demonstrated enhanced binding affinities to target proteins compared to traditional amino acids, suggesting its utility in developing more effective therapeutic agents.

- Case Study 2 : Research on the compound's effect on neuronal growth indicated that it could stimulate neurite outgrowth in neuronal cultures, pointing towards its potential role in neuroregeneration therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Opposite chiral configuration | Potentially different biological activity |

| (R)-2-Amino-3-(4-cyanophenyl)propanoic acid | Different positional isomer | May exhibit different reactivity patterns |

The differences in chirality and position significantly affect the biological activity of these compounds, highlighting the importance of stereochemistry in drug design.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPLLJRLBHIJPS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363442 | |

| Record name | (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738606-24-1 | |

| Record name | (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.